4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride CAS 1016816-17-3
4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride CAS 1016816-17-3
An In-depth Technical Guide to 4-[1-(Ethylamino)ethyl]benzonitrile Hydrochloride (CAS 1016816-17-3)
This document provides a comprehensive technical overview of 4-[1-(Ethylamino)ethyl]benzonitrile and its hydrochloride salt. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's properties, synthesis, characterization, and potential applications. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind the methodologies, reflecting field-proven insights into chemical research and development.
Introduction and Compound Profile
4-[1-(Ethylamino)ethyl]benzonitrile is a secondary amine derivative of 4-acetylbenzonitrile. As a member of the benzonitrile class, it belongs to a group of compounds recognized for their utility as intermediates and as key pharmacophores in medicinal chemistry. The nitrile group (C≡N) is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and a modulator of metabolic stability, making it a valuable feature in drug design.[1][2]
It is critical to distinguish between the free base and its hydrochloride salt, as they are associated with different CAS numbers and possess distinct physicochemical properties.
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Free Base: 4-[1-(Ethylamino)ethyl]benzonitrile, CAS: 1016816-17-3
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Hydrochloride Salt: 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, CAS: 1173033-87-8[3]
The hydrochloride salt is typically preferred in research and development settings due to its enhanced stability and solubility in aqueous media compared to the free base.
Diagram: Chemical Structure of 4-[1-(Ethylamino)ethyl]benzonitrile Hydrochloride
Caption: Structure of 4-[1-(Ethylamino)ethyl]benzonitrile Hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and formulation development. The data below is compiled from vendor information and computational predictions.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 1016816-17-3 | 1173033-87-8 | [3] |
| Molecular Formula | C₁₁H₁₄N₂ | C₁₁H₁₅ClN₂ | [3] |
| Molecular Weight | 174.24 g/mol | 210.70 g/mol | [3] |
| Physical Form | Solid | Solid | [4] |
| Predicted XlogP | 1.8 | N/A | [5] |
| Hydrogen Bond Donor Count | 1 | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [6] |
| Topological Polar Surface Area | 35.8 Ų | 35.8 Ų | [6] |
| Storage Conditions | Room temperature, inert atmosphere | 0-5°C, dry conditions | [4] |
Synthesis and Purification: A Rationale-Driven Approach
While specific literature detailing the synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride is not publicly available, a robust and logical synthetic route can be proposed based on well-established chemical transformations. The most direct and efficient method is the reductive amination of 4-acetylbenzonitrile with ethylamine.
Causality Behind Method Selection: Reductive amination is chosen for its high efficiency, operational simplicity, and the commercial availability of starting materials. This one-pot reaction first involves the formation of an imine intermediate from the ketone (4-acetylbenzonitrile) and the primary amine (ethylamine), which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is milder and more selective for imines over ketones compared to agents like sodium borohydride, thereby minimizing side reactions such as the reduction of the starting ketone.
Diagram: Proposed Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis and Salt Formation
PART A: Synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile (Free Base)
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Reaction Setup: To a solution of 4-acetylbenzonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add ethylamine (1.2 eq, typically as a solution in THF or ethanol).
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Imine Formation: Add a catalytic amount of glacial acetic acid (~5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls any potential exotherm and ensures a steady reaction rate.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
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Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure free base.
PART B: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
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Acidification: While stirring, slowly add a solution of hydrogen chloride (1.05 eq, typically 2M in diethyl ether or as a gas) dropwise.
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Precipitation & Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
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Final Steps: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride.
Analytical Characterization: A Predictive and Methodical Approach
Structural confirmation is paramount. While experimental data for this specific molecule is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Diagram: Analytical Workflow for Structural Verification
Caption: Integrated workflow for analytical characterization.
Predicted Spectral Data & Characterization Protocol
Protocol: General Procedure for Spectroscopic Analysis
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Sample Preparation: Prepare samples by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR, and prepare a KBr pellet or use a thin film for FT-IR. For HRMS, prepare a dilute solution in a mobile phase like acetonitrile/water.
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Data Acquisition: Acquire spectra using standard instrument parameters. For NMR, this includes ¹H, ¹³C, and potentially 2D spectra like COSY and HSQC for unambiguous assignments.[7]
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Data Analysis: Integrate and analyze the resulting spectra, comparing experimental data with predicted values to confirm the structure and assess purity.
¹H NMR Spectroscopy (Expected Signals)
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Aromatic Protons: Two doublets in the range of δ 7.5-7.9 ppm, integrating to 2H each, corresponding to the AA'BB' system of the para-substituted benzene ring.
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Methine Proton (-CH-): A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl group.
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Ethylamine Protons (N-CH₂-): A multiplet (quartet) around δ 2.8-3.2 ppm.
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Amine Proton (NH₂⁺): A broad singlet, chemical shift is concentration and solvent dependent, likely downfield (> δ 9.0 ppm) in the hydrochloride salt form.
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Methine Methyl (-CH-CH₃): A doublet around δ 1.5-1.7 ppm.
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Ethylamine Methyl (-CH₂-CH₃): A triplet around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy (Expected Signals)
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Nitrile Carbon (C≡N): A signal around δ 118-121 ppm.[8]
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Aromatic Carbons: Four signals expected between δ 115-150 ppm. The carbon attached to the nitrile group (ipso-carbon) will be significantly shielded.
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Aliphatic Carbons: Signals corresponding to the methine carbon (~δ 50-55 ppm), the N-CH₂ carbon (~δ 45-50 ppm), and the two methyl carbons (~δ 15-25 ppm).
FT-IR Spectroscopy (Key Vibrational Modes)
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C≡N Stretch: A sharp, strong absorption band in the region of 2220-2235 cm⁻¹. The presence of this band is a key diagnostic feature for the nitrile group.[9]
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N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ for the secondary amine (or ammonium in the salt form).
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C-H (sp³) Stretch: Bands just below 3000 cm⁻¹.
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C-H (sp²) Stretch: Bands just above 3000 cm⁻¹.
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Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region.
High-Resolution Mass Spectrometry (HRMS)
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The primary purpose of HRMS is to confirm the elemental composition. For the free base, the expected [M+H]⁺ ion would have an exact mass of approximately 175.1229, corresponding to the formula C₁₁H₁₅N₂⁺.[5]
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Key fragmentation pathways would likely involve benzylic cleavage to lose the ethylamino group or cleavage of the ethyl group from the nitrogen.
Potential Applications in Research and Drug Discovery
While no specific biological activity has been reported for 4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride, its structure is of interest to medicinal chemists. The benzonitrile scaffold is present in numerous FDA-approved drugs and clinical candidates.
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Enzyme Inhibition: The nitrile group is an effective hydrogen bond acceptor and can mimic the role of a carbonyl oxygen. This makes it a valuable pharmacophore for designing inhibitors of enzymes like kinases, proteases, and aromatase.[1] For example, in the DPP-IV inhibitor saxagliptin, the nitrile group forms a reversible covalent bond with a key serine residue in the enzyme's active site.[2]
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Receptor Modulation: The para-substituted aromatic ring can engage in π-stacking or other hydrophobic interactions within a receptor binding pocket, while the ethylamino group can form ionic or hydrogen bonds.
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Chemical Probe or Intermediate: This compound can serve as a valuable building block for synthesizing more complex molecules. The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger scaffolds or for use in library synthesis to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate care in a laboratory setting.[10][11]
GHS Hazard Classification
| Hazard Code | Statement | Source |
| H302 / H332 | Harmful if swallowed / Harmful if inhaled. | [10] |
| H315 | Causes skin irritation. | [11] |
| H319 | Causes serious eye irritation. | [11] |
| H335 | May cause respiratory irritation. | [11] |
Protocol: Safe Handling and Storage
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Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, especially for the hydrochloride salt, storage at 0-5°C is recommended.[4]
References
- CymitQuimica. (2025, November 17). SAFETY DATA SHEET.
- BLDpharm. 1016816-17-3|4-[1-(Ethylamino)ethyl]benzonitrile.
- PubChemLite. 4-[1-(ethylamino)ethyl]benzonitrile hydrochloride (C11H14N2).
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
- PubChem. 4-(Ethylamino)benzonitrile.
- Sigma-Aldrich. 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride.
- The Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications.
- MilliporeSigma. 4-(Ethylamino)benzonitrile.
- Journal of Forensic Sciences. (2015, May 15). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a new legal high.
- International Journal of Trend in Scientific Research and Development. (2022, March 15). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Pitt, N. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1016816-17-3|4-[1-(Ethylamino)ethyl]benzonitrile|BLD Pharm [bldpharm.com]
- 4. 4-[(1-Phenyl-ethylamino)-methyl]-benzonitrile hydrochloride | 1019567-85-1 [sigmaaldrich.com]
- 5. PubChemLite - 4-[1-(ethylamino)ethyl]benzonitrile hydrochloride (C11H14N2) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Ethylamino)benzonitrile | C9H10N2 | CID 23293093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.tcd.ie [chemistry.tcd.ie]
- 8. rsc.org [rsc.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
![Chemical structure of 4-[1-(Ethylamino)ethyl]benzonitrile](https://i.imgur.com/gJqF9yL.png)



